molecular formula C6H10O2 B1204033 3-Methyl-2,4-pentanedione CAS No. 815-57-6

3-Methyl-2,4-pentanedione

Cat. No. B1204033
CAS RN: 815-57-6
M. Wt: 114.14 g/mol
InChI Key: GSOHKPVFCOWKPU-UHFFFAOYSA-N
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Description

3-Methyl-2,4-pentanedione is a beta-diketone that is widely recognized for its interesting chemical behavior, particularly its ability to exist in two tautomeric forms: enol and keto. The equilibrium between these forms in solution is a classic example of keto-enol tautomerism, making it a subject of interest in organic chemistry and coordination chemistry.

Synthesis Analysis

The synthesis of 3-Methyl-2,4-pentanedione and its derivatives involves various chemical reactions, including classical nitration methods and reactions with different reagents to form specific products. For example, 2,3-Pentanedione, a related compound with a milk smell, was synthesized using 2-pentanone as a raw material and amyl nitrite as nitrosation reagents under the presence of hydrochloric acid, achieving a total yield of 48.2% (Lou Yunhao, 2011).

Molecular Structure Analysis

The molecular structure of 3-Methyl-2,4-pentanedione and its derivatives has been determined through various techniques, including X-ray diffraction. The crystal and molecular structures reveal details about the compound's geometry, hydrogen bonding, and tautomeric forms. For instance, the structure of hydrogen-bonded dimers of certain derivatives has been elucidated, showing intermolecular hydrogen bonding in the crystalline state (E. Opozda, W. Łasocha, & B. Włodarczyk-Gajda, 2006).

Chemical Reactions and Properties

3-Methyl-2,4-pentanedione participates in a variety of chemical reactions, serving as a precursor or ligand in the synthesis of complex molecules and materials. Its reactivity with other compounds can lead to the formation of Schiff bases, unsymmetrical derivatives, and coordination complexes with metals, showcasing its versatility as a ligand (Jean‐Hubert Olivier, J. Harrowfield, & R. Ziessel, 2011).

Scientific Research Applications

Application 1: Formation of Polymeric Coordination Complexes

  • Summary of Application: 3-Methyl-2,4-pentanedione is used in the formation of polymeric coordination complexes of potassium ferrocenyl (hexahydro)pyrimidoxides .
  • Methods of Application: Acetamidine hydrochloride and p-aminobenzamidine dihydrochloride interact with 3-ferrocenylmethylidene-2,4-pentanedione at 80–82 °C in the presence of K2CO3 in the water–alcohol medium .
  • Results or Outcomes: The resultant compounds’ structure is elucidated based on IR, 1H- and 13C-NMR spectroscopy, mass spectrometry, and elemental analysis data .

Application 2: Asymmetric Substitution of 1,3-Diphenyl-2-Propenyl Acetate

  • Summary of Application: 3-Methyl-2,4-pentanedione is involved in the asymmetric substitution of 1,3-diphenyl-2-propenyl acetate .
  • Methods of Application: This reaction is catalyzed by amphiphilic resin-supported monodentate phosphine ligands .

Safety And Hazards

3-Methyl-2,4-pentanedione is a flammable liquid and vapor . It should be kept away from heat, sparks, open flames, and hot surfaces. It should not be ingested, and contact with skin, eyes, and clothing should be avoided .

properties

IUPAC Name

3-methylpentane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-4(5(2)7)6(3)8/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSOHKPVFCOWKPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70231142
Record name 3-Methyl-2,4-pentanedione
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Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2,4-pentanedione

CAS RN

815-57-6
Record name 3-Methyl-2,4-pentanedione
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Record name 3-Methyl-2,4-pentanedione
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Record name 3-Methyl-2,4-pentanedione
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Record name 3-Methyl-2,4-pentanedione
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Record name 3-methylpentane-2,4-dione
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Record name 3-Methyl-2,4-pentanedione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
486
Citations
NV Belova, GV Girichev, H Oberhammer… - Journal of Molecular …, 2012 - Elsevier
The tautomeric and structural properties of 3-methyl-2,4-pentanedione, CH 3 C(O)CH(CH 3 )C(O)CH 3 , have been studied by gas-phase electron diffraction (GED) and quantum …
Number of citations: 4 www.sciencedirect.com
AL Holloway, J Treacy, H Sidebottom, A Mellouki… - … of Photochemistry and …, 2005 - Elsevier
The kinetics of the reaction of OH radicals with 2,4-pentanedione and 3-methyl-2,4-pentanedione have been investigated in the gas-phase using a pulsed laser photolysis-laser …
Number of citations: 45 www.sciencedirect.com
AM Makarenko, NV Kuratieva, DP Pishchur… - Russian Journal of …, 2023 - Springer
Complexes Sc(Meacac) 3 and Fe(Meacac) 3 (Meacac is 3-methyl-2,4-pentanedionate anion) have been synthesized, and their crystal structures have been first determined by X-ray …
Number of citations: 3 link.springer.com
JK O'loane, CM Combs, RL Griffith - The Journal of Organic …, 1964 - ACS Publications
Discussion Spectra of the Heptanediones.—The two compounds obtained without a basic catalyst might be two of the three following tautomers: I, a tetraketo; II, a mono-enol H-bonded …
Number of citations: 18 pubs.acs.org
PY Bruice - Journal of the American Chemical Society, 1990 - ACS Publications
Interconversion of the keto and enol tautomers of 2, 4-pentanedione and of 3-methyl-2, 4-pentanedione was studied in the presence of primary amines, secondary amines, tertiary …
Number of citations: 24 pubs.acs.org
DU Kim, SH Paik, SH Kim, YH Tak, SD Kim… - Journal of Nonlinear …, 2005 - World Scientific
Phosphorescent materials, IR-FPPA1, IR-PPA1 and IR-TPA1 as emission dopants for electroluminescent (EL) devices were synthesized. Three types of devices such as ITO/ NPD/IR-…
Number of citations: 3 www.worldscientific.com
DW Thompson, WA Somers, MO Workman - Inorganic Chemistry, 1970 - ACS Publications
Complexes most frequently isolated are(1) simple Lewis acid-base adducts of the ß-diketones,(2) mono-substituted X3TiL enolate complexes, and (3) disubstituted X2TiL2complexes. …
Number of citations: 18 pubs.acs.org
V Sathyanaranyamoorthi, S Brindha… - Journal of solution …, 2010 - Springer
The polarizable continuum solvation model (PCM) is extended to the possible tautomer forms of the natural alkyl substituted 2,4-pentanediones. Solvation analysis has been carried out …
Number of citations: 9 link.springer.com
HF Holtzclaw Jr, AH Carlson… - Journal of the American …, 1956 - ACS Publications
Half-wave potentials and diffusion current constants are reported for copper chelates of several 1, 3-diketones in aqueous solutions of dioxane, methylcellosolve and ethanol. The half-…
Number of citations: 37 pubs.acs.org
C Geithe, F Noe, J Kreissl, D Krautwurst - Chemical senses, 2017 - academic.oup.com
Key food odorants are the most relevant determinants by which we detect, recognize, and hedonically evaluate the aroma of foods and beverages. Odorants are detected by our …
Number of citations: 52 academic.oup.com

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